molecular formula C11H16O4 B13964832 2,5-Norbornanediol, diacetate CAS No. 5888-39-1

2,5-Norbornanediol, diacetate

Cat. No.: B13964832
CAS No.: 5888-39-1
M. Wt: 212.24 g/mol
InChI Key: UFWLNVAHXNWALF-UHFFFAOYSA-N
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Description

2,5-Norbornanediol, diacetate is a chemical compound with the molecular formula C11H16O4 It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of two acetate groups attached to the norbornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Norbornanediol, diacetate can be synthesized through the acetylation of 2,5-norbornanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the diacetate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Norbornanediol, diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Norbornanediol, diacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Norbornanediol, diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Norbornanediol, diacetate is unique due to its specific substitution pattern and the presence of acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

5888-39-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(5-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate

InChI

InChI=1S/C11H16O4/c1-6(12)14-10-4-9-3-8(10)5-11(9)15-7(2)13/h8-11H,3-5H2,1-2H3

InChI Key

UFWLNVAHXNWALF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1CC2OC(=O)C

Origin of Product

United States

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